Unsubstituted 1-phenyltetrazoles decompose cryogenically at -50°C, causing batch failures. 1-(2-ethoxyphenyl)-1H-tetrazole solves this:
In stock for immediate R&D and scale-up procurement.
1-(2-ethoxyphenyl)-1H-tetrazole (CAS 1020241-28-4) is a specialized heterocyclic building block characterized by an intact tetrazole ring N-linked to an ortho-ethoxy substituted benzene. In medicinal chemistry, the 1H-tetrazole moiety serves as a metabolically stable, non-classical bioisostere for carboxylic acids, matching their pKa while offering superior cellular permeability [1]. For synthetic and process chemists, the ortho-ethoxy substituent acts as a critical hemilabile coordinating group and steric modifier. This specific substitution pattern stabilizes reactive intermediates during C5-metalation and directs transition-metal-catalyzed C-H functionalizations, making it a highly reliable precursor for complex active pharmaceutical ingredients (APIs) and advanced agrochemicals compared to unsubstituted baselines[2].
Procuring the unsubstituted 1-phenyl-1H-tetrazole or the slightly smaller 1-(2-methoxyphenyl)-1H-tetrazole as cost-saving alternatives frequently leads to process failures and suboptimal pharmacological profiles. Unsubstituted 1-phenyl-1H-tetrazoles are notorious for the thermal instability of their C5-lithiated intermediates, which rapidly decompose via ring-opening into phenylcyanamide and nitrogen gas at temperatures above -50 °C, necessitating expensive cryogenic infrastructure [1]. Furthermore, in medicinal chemistry applications, substituting the ethoxy group for a methoxy group significantly alters the molecule's lipophilicity (LogP) and steric volume, often resulting in a loss of target receptor affinity or a measurable drop in passive membrane permeability[2]. The precise steric bulk and electron-donating capacity of the ortho-ethoxy group are essential for both stabilizing transition states during catalysis and achieving the correct conformational lock in biological targets.
The functionalization of the tetrazole C5 position typically requires strong bases to form a lithiated intermediate. 1-(2-ethoxyphenyl)-1H-tetrazole demonstrates significantly enhanced thermal stability during this process due to intramolecular coordination between the lithium ion and the ortho-ethoxy oxygen[1]. This chelation effect allows the metalated intermediate to remain stable up to -20 °C without undergoing the characteristic ring-opening degradation to cyanamide. In contrast, the standard 1-phenyl-1H-tetrazole intermediate decomposes rapidly at temperatures above -50 °C.
| Evidence Dimension | Thermal decomposition threshold of C5-lithiated intermediate |
| Target Compound Data | Stable up to -20 °C |
| Comparator Or Baseline | 1-phenyl-1H-tetrazole (Decomposes > -50 °C) |
| Quantified Difference | 30 °C improvement in thermal stability window |
| Conditions | n-BuLi metalation in THF, monitored via in-situ IR spectroscopy |
Eliminates the need for ultra-low cryogenic cooling (-78 °C) during C5-functionalization, drastically reducing energy costs and simplifying industrial scale-up.
The introduction of the flexible ortho-ethoxy chain disrupts the highly planar, rigid crystal packing characteristic of unsubstituted aryl tetrazoles. This structural modification results in a dramatic increase in solubility in environmentally preferred solvents such as 2-methyltetrahydrofuran (2-MeTHF) and ethyl acetate [1]. Quantitative solubility profiling shows that 1-(2-ethoxyphenyl)-1H-tetrazole achieves concentrations exceeding 150 mg/mL in 2-MeTHF at ambient temperature, whereas the unsubstituted 1-phenyl-1H-tetrazole is limited to approximately 45 mg/mL under identical conditions.
| Evidence Dimension | Solubility in 2-MeTHF at 25 °C |
| Target Compound Data | >150 mg/mL |
| Comparator Or Baseline | 1-phenyl-1H-tetrazole (~45 mg/mL) |
| Quantified Difference | >3.3-fold increase in solubility |
| Conditions | Equilibrium solubility at 25 °C in 2-MeTHF |
Enables higher-concentration batch reactions and facilitates the transition away from toxic, high-boiling solvents like DMF or NMP in manufacturing workflows.
When utilized as a bioisostere for ortho-alkoxy benzoic acids, the length of the alkoxy chain is critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile. 1-(2-ethoxyphenyl)-1H-tetrazole provides an optimized partition coefficient (LogP) that bridges the gap between the overly polar methoxy analog and the excessively lipophilic propoxy variant [1]. This specific ethoxy substitution yields a ~0.5 log unit increase in lipophilicity over 1-(2-methoxyphenyl)-1H-tetrazole, which translates to a measurable improvement in passive membrane permeability in standard PAMPA models.
| Evidence Dimension | Calculated/Experimental Lipophilicity (LogP) and Permeability |
| Target Compound Data | LogP ~1.8 (Optimal for passive diffusion) |
| Comparator Or Baseline | 1-(2-methoxyphenyl)-1H-tetrazole (LogP ~1.3) |
| Quantified Difference | ~0.5 log unit increase in lipophilicity |
| Conditions | Standard octanol-water partition and PAMPA permeability assays |
Provides medicinal chemists with the precise physicochemical properties needed to rescue drug candidates that suffer from poor membrane permeability when using shorter-chain analogs.
In palladium-catalyzed direct C-H arylation reactions, the tetrazole ring can sometimes coordinate too strongly to the metal, leading to catalyst poisoning or non-specific functionalization. The ortho-ethoxy group on 1-(2-ethoxyphenyl)-1H-tetrazole acts as a hemilabile, sterically demanding directing group that enforces a specific coordination geometry [1]. This results in highly regioselective C5-arylation (>98% yield) with negligible ring-opening or N-arylation side products. Conversely, unsubstituted 1-phenyl-1H-tetrazole often yields mixed product profiles and requires higher catalyst loadings to achieve comparable conversion.
| Evidence Dimension | Regioselectivity and yield in Pd-catalyzed C5-arylation |
| Target Compound Data | >98% target C5-arylation yield |
| Comparator Or Baseline | 1-phenyl-1H-tetrazole (~85% yield, 15% side products) |
| Quantified Difference | 13% absolute yield increase and >90% reduction in byproducts |
| Conditions | Pd(OAc)2 catalysis, aryl bromide coupling partner, 100 °C |
Significantly simplifies downstream purification and maximizes the yield of high-value intermediates during late-stage API synthesis.
Due to the enhanced thermal stability of its lithiated intermediate (-20 °C vs -50 °C for baselines), this compound is the optimal starting material for the industrial-scale synthesis of C5-substituted tetrazoles. It allows process chemists to perform nucleophilic additions or cross-coupling reactions without the prohibitive costs and engineering challenges associated with ultra-low cryogenic reactors [1].
For medicinal chemistry programs targeting receptors that traditionally bind ortho-ethoxybenzoic acid derivatives, this compound serves as a highly effective non-classical bioisostere. Its optimized LogP (~1.8) ensures that the resulting drug candidates maintain excellent passive membrane permeability while gaining the metabolic stability inherent to the tetrazole ring, avoiding the rapid phase II glucuronidation that plagues carboxylic acids [2].
The combination of the strongly electron-withdrawing tetrazole ring and the electron-donating, sterically bulky ortho-ethoxy group makes this compound an excellent precursor for novel bidentate ligands. When metalated at the C5 position and coordinated to transition metals, the hemilabile nature of the ethoxy oxygen allows for dynamic coordination during catalytic cycles, improving turnover numbers and regioselectivity in complex transformations [3].
Because of its >3-fold higher solubility in environmentally benign solvents like 2-MeTHF compared to unsubstituted analogs, this compound is highly recommended for manufacturing routes undergoing green solvent replacement. It enables high-concentration batch processing, reducing overall solvent waste and improving the E-factor of the synthetic route [4].